(5Z)-3-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 4-fluorobenzylidene-2-thioxo-1,3-thiazolidin-4-one under specific reaction conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, thiazolidinone derivatives have been studied for their antimicrobial, antifungal, and antiviral properties. This compound may exhibit similar activities and could be investigated for its potential as a therapeutic agent.
Medicine
In medicine, the compound could be explored for its potential use in drug development. Thiazolidinone derivatives have shown promise in treating various diseases, including cancer, diabetes, and inflammatory conditions.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinone derivatives can interact with various molecular targets, such as enzymes or receptors, leading to the modulation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-(4-chlorophenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-(4-chlorophenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-3-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom, for example, can enhance the compound’s stability and alter its interaction with biological targets.
Properties
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNOS2/c17-11-3-7-13(8-4-11)19-15(20)14(22-16(19)21)9-10-1-5-12(18)6-2-10/h1-9H/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGPCESTTPLPSK-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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